1,2,3,5-Tetrazine

Bioorthogonal chemistry Click chemistry Cycloaddition

1,2,3,5-Tetrazine (CAS 592-59-6, molecular formula C₂H₂N₄, molecular weight 82.06 g/mol) is one of three core-ring isomers of the tetrazine family, also designated as as-tetrazine to distinguish it from the widely commercialized s-tetrazine (1,2,4,5-tetrazine) and the even less accessible v-tetrazine (1,2,3,4-tetrazine). Computational studies have predicted the unsubstituted 1,2,3,5-tetrazine to lie 8 kcal mol⁻¹ below the experimentally characterized 1,2,4,5-tetrazine on the potential energy surface, indicating a thermodynamically distinct scaffold.

Molecular Formula C2H2N4
Molecular Weight 82.06 g/mol
CAS No. 592-59-6
Cat. No. B1252110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrazine
CAS592-59-6
Molecular FormulaC2H2N4
Molecular Weight82.06 g/mol
Structural Identifiers
SMILESC1=NC=NN=N1
InChIInChI=1S/C2H2N4/c1-3-2-5-6-4-1/h1-2H
InChIKeyZFXBERJDEUDDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetrazine (CAS 592-59-6): A Fundamentally Distinct Tetrazine Isomer for Orthogonal Ligation Chemistry


1,2,3,5-Tetrazine (CAS 592-59-6, molecular formula C₂H₂N₄, molecular weight 82.06 g/mol) is one of three core-ring isomers of the tetrazine family, also designated as as-tetrazine to distinguish it from the widely commercialized s-tetrazine (1,2,4,5-tetrazine) and the even less accessible v-tetrazine (1,2,3,4-tetrazine) [1]. Computational studies have predicted the unsubstituted 1,2,3,5-tetrazine to lie 8 kcal mol⁻¹ below the experimentally characterized 1,2,4,5-tetrazine on the potential energy surface, indicating a thermodynamically distinct scaffold [2]. While the parent unsubstituted compound remains experimentally elusive, the landmark synthesis of 4,6-diphenyl-1,2,3,5-tetrazine in 2019 and the subsequent disclosure of a general five-step synthetic route to diverse 4,6-disubstituted derivatives in 2022 have established this compound class as a newly accessible, structurally differentiated heterocyclic platform with reactivity patterns orthogonal to those of the dominant s-tetrazine isomer [3][4].

Why 1,2,3,5-Tetrazine Cannot Be Replaced by 1,2,4,5-Tetrazine: Experimentally Validated Orthogonal Reactivity


Despite sharing an identical molecular formula (C₂H₂N₄) and molecular weight with the ubiquitous 1,2,4,5-tetrazine (s-tetrazine), 1,2,3,5-tetrazine exhibits a fundamentally inverted dienophile preference: the former reacts with extraordinary rates toward strained alkenes/alkynes such as trans-cyclooctene (k up to 10⁶ M⁻¹ s⁻¹) for bioorthogonal ligation, while the latter is essentially inert toward these dienophiles but displays remarkably fast and selective cycloaddition with amidines [1][2]. Direct competitive experiments have demonstrated that the two isomers can operate concurrently in the same reaction vessel without detectable crossover products, proving their mutual orthogonality [1]. Consequently, substituting 1,2,3,5-tetrazine with the more readily available 1,2,4,5-tetrazine in an amidine-targeting protocol would result in zero observable conversion, while the reverse substitution in a strained-alkyne ligation would similarly fail. This is not a matter of relative potency—it is a binary, mechanism-level differentiation that renders the two isomers non-interchangeable for any application leveraging their cycloaddition reactivity [1][2].

Quantitative Differentiation Evidence for 1,2,3,5-Tetrazine vs. Closest Analogs


Orthogonal Reactivity: 1,2,3,5-Tetrazine Selectively Reacts with Amidines While 1,2,4,5-Tetrazine Does Not

In a direct competitive experiment, a 1:1 mixture of 4,6-diphenethyl-1,2,3,5-tetrazine (1d) and its isomeric 3,6-diphenethyl-1,2,4,5-tetrazine (24) was treated with 1 equivalent of either benzamidine (13a) or cyclooctyne (25) under identical dilute conditions (5 mM, 50% MeCN/H₂O, ambient temperature). 1,2,3,5-Tetrazine 1d reacted exclusively with amidine 13a to afford 1,3,5-triazine 14a in 93% yield within 20 min, while 1,2,4,5-tetrazine 24 reacted exclusively with cyclooctyne 25 to afford 1,2-diazine 26 in 88% yield. No crossover products were detected in either case. When the mismatched partners were paired (1d + cyclooctyne 25, or 24 + amidine 13a), no observable conversion occurred even at extended reaction times [1].

Bioorthogonal chemistry Click chemistry Cycloaddition Tetrazine ligation

Cycloaddition Rate Constants: 1,2,3,5-Tetrazine/Amidine Ligation Achieves k = 10⁻¹ to 2 M⁻¹ s⁻¹, Far Exceeding 1,2,4,5-Tetrazine with the Same Substrate

The second-order rate constants for the reaction of six 1,2,3,5-tetrazine derivatives (1a–f) with benzamidine (13a) were measured by ¹H NMR in CD₃CN/CDCl₃ (1:1). 4,6-Diaryl-substituted 1,2,3,5-tetrazines (1a–c) exhibited k = 10⁻² to 10⁻¹ M⁻¹ s⁻¹, while 4,6-dialkyl-1,2,3,5-tetrazines (1d–e) were significantly faster, with rate constants reaching k = 10⁻¹ to 2 M⁻¹ s⁻¹ [1]. Specifically, 4,6-diphenethyl-1,2,3,5-tetrazine (1d) reacted with phenylacetamidine (13l) at k = 1.95 M⁻¹ s⁻¹, which is 16-fold faster than 4,6-diphenyl-1,2,3,5-tetrazine (1a, k = 1.19 × 10⁻¹ M⁻¹ s⁻¹) and 3–4 fold faster than the corresponding reactions with benzamidine [1]. By contrast, the isomeric 1,2,4,5-tetrazine exhibits no measurable reaction with amidines under comparable conditions (0% conversion), while displaying rate constants of 1–10⁶ M⁻¹ s⁻¹ with strained trans-cyclooctenes [2].

Reaction kinetics Second-order rate constant Tetrazine-amidine ligation Click chemistry kinetics

Exclusive C4/N1 Cycloaddition Mode: 1,2,3,5-Tetrazine Provides a Single Regioisomeric Product, Unlike the Dual-Mode 1,2,4,5-Tetrazine

In all cycloaddition reactions examined across six 1,2,3,5-tetrazine derivatives (1a–f) with amidines, enamines, ynamines, and ketene acetals, an exclusive C4/N1 mode of cycloaddition was observed; no N2/N5 cycloaddition products were detected under any conditions [1][2]. This contrasts with 1,2,4,5-tetrazines, which can undergo cycloaddition across both the N1/N4 and N2/N5 positions depending on substitution pattern and solvent environment [3]. The single-mode behavior of 1,2,3,5-tetrazine ensures that only one regioisomeric product is formed, and the regioselectivity is predictably controlled: the most electron-rich atom of the dienophile attaches to C4 of the tetrazine [1]. In the reaction of 4,6-dialkyl-1,2,3,5-tetrazine 1d with 14 different amidines (aryl, heteroaryl, and aliphatic), 1,3,5-triazine products were obtained in 91–99% yield within 20 min at ambient temperature with exclusive C4/N1 regiochemistry [1].

Regioselectivity Cycloaddition mode C4/N1 addition Synthetic predictability

Ab Initio Thermodynamic Stability: Unsubstituted 1,2,3,5-Tetrazine Predicted 8 kcal mol⁻¹ More Stable Than 1,2,4,5-Tetrazine

Ab initio quantum chemical calculations at the SCF and CISD levels of theory with DZ and DZP basis sets predict that the unsubstituted 1,2,3,5-tetrazine lies 8 kcal mol⁻¹ lower in energy than the experimentally characterized 1,2,4,5-tetrazine (s-tetrazine) on the ground-state potential energy surface [1]. This thermodynamic preference arises from differences in nitrogen atom adjacency and associated lone-pair repulsion energies within the six-membered ring. The computational result strongly suggests that, if successfully synthesized, the parent 1,2,3,5-tetrazine would possess greater intrinsic thermodynamic stability than its commercially dominant isomer. Experimental data on substituted derivatives are consistent with this prediction: 4,6-diphenyl-1,2,3,5-tetrazine (1a) exhibits stability to silica gel chromatography, long-term storage at −20 °C (>50 days by ¹H NMR), and tolerance of water as a reaction co-solvent [2][3].

Computational chemistry Thermodynamic stability Ab initio prediction Heterocyclic energetics

Thermal Half-Life at 80 °C: 4,6-Diphenyl-1,2,3,5-Tetrazine (t₁/₂ = 23.6 h) vs. 4,6-Dialkyl Analog (t₁/₂ = 1.73 h) – Quantified Substituent Control Over Kinetic Stability

The thermal degradation of 1,2,3,5-tetrazines proceeds via a retro-[2+2+2] ring-opening reaction to yield the corresponding nitrile. First-order kinetics were established by ¹H NMR monitoring at 80 °C. The 4,6-diphenyl derivative (1a) exhibited a half-life of t₁/₂ = 23.6 h (k = 0.029 h⁻¹ = 8.15 × 10⁻⁶ s⁻¹), while the 4,6-diphenethyl analog (1d) displayed a shorter t₁/₂ = 1.73 h (k = 0.40 h⁻¹ = 1.11 × 10⁻⁴ s⁻¹) [1]. This 13.6-fold difference in decomposition rate is attributed to the stabilizing effect of aryl conjugation in 1a, demonstrating that the kinetic stability of the 1,2,3,5-tetrazine scaffold is tunable across more than an order of magnitude through rational C4/C6 substituent selection. The authors note that while 1,2,3,5-tetrazines are kinetically less stable than the corresponding 1,2,4,5-tetrazines—consistent with computational predictions of a ΔEₐcₜ = 9.4 kcal mol⁻¹ higher barrier for cycloreversion in the 1,2,4,5-isomer toward olefinic dienophiles—the observed stability of aryl-substituted 1,2,3,5-tetrazines is sufficient for uneventful handling, long-term storage, and cycloaddition reactions conducted at elevated temperatures in solvent [1][2].

Thermal stability Half-life determination Retro-[2+2+2] cycloreversion Kinetic stability

General 5-Step Synthesis from Commercial Precursors: Enabling Access to a Previously Inaccessible Tetrazine Scaffold

Prior to 2022, only one 1,2,3,5-tetrazine derivative (4,6-diphenyl-1,2,3,5-tetrazine, 1a) had been synthesized, via a laborious route requiring a nitration step to install an energetic intermediate and two challenging SNAr reactions for N-aryl group removal [1][2]. The 2022 general synthesis replaces this with a five-step sequence: (1) condensation of commercial aldehydes with N,N′-di(3-benzisoxazolyl)hydrazine to form N²,N⁵-di(3-benzisoxazolyl)-2,5-dihydro-1,2,3,5-tetrazines in 61–72% yield, (2) selective reductive N–N bond cleavage, (3) DDQ oxidation to the aromatic tetrazine, (4) optional further functionalization, and (5) purification. This method was demonstrated across six structurally diverse 4,6-disubstituted 1,2,3,5-tetrazines (1a–f, including aryl, alkyl, and mixed alkyl/aryl), all prepared from commercially available aldehydes in sufficient quantity for full spectroscopic characterization and systematic reactivity profiling [1]. The 2019 single-compound route is not applicable to other derivatives, whereas the 2022 general method provides the first reproducible entry point for the broader community to access and evaluate this compound class [2][3].

Synthetic methodology Heterocycle synthesis Dihydrotetrazine oxidation Scalable access

High-Impact Application Scenarios for 1,2,3,5-Tetrazine Driven by Orthogonal Reactivity


Dual-Color or Dual-Modality Bioorthogonal Labeling Using 1,2,3,5-Tetrazine/Amidine and 1,2,4,5-Tetrazine/TCO Ligations Simultaneously

The experimentally validated orthogonality between the 1,2,3,5-tetrazine/amidine and 1,2,4,5-tetrazine/trans-cyclooctene (TCO) ligation pairs enables concurrent, non-interfering dual labeling of biomolecules in a single reaction vessel [1]. A typical workflow would install an amidine handle on one target biomolecule (e.g., via unnatural amino acid incorporation or chemical conjugation) and a TCO handle on a second target, then treat the mixture simultaneously with a fluorophore-bearing 1,2,3,5-tetrazine and a distinct fluorophore-bearing 1,2,4,5-tetrazine. The absence of crossover reactivity (confirmed by competition experiments showing 93% and 88% yields for the respective matched reactions with no crossover products) ensures two independent, spectrally resolvable labeling events without mutual interference [1]. This capability is unattainable with either tetrazine isomer alone and is directly grounded in the quantitative selectivity data established in Section 3, Evidence Items 1 and 2.

Rapid Assembly of 1,3,5-Triazine Compound Libraries via Exclusive C4/N1 Cycloaddition for Medicinal Chemistry

The reaction of 4,6-dialkyl-1,2,3,5-tetrazines with primary amidines at ambient temperature delivers 1,3,5-triazines in uniformly high yields (91–99% across 14 amidine examples) within 20 minutes at 40 mM concentration, with exclusive C4/N1 regiochemistry and no detectable byproducts [2]. This single-product outcome, combined with the reaction's tolerance of aqueous co-solvent (93% yield in 50% MeCN/H₂O at 5 mM), makes the 1,2,3,5-tetrazine/amidine ligation an ideal platform for parallel synthesis of triazine-focused screening libraries where regioisomeric purity is critical for SAR interpretation. In contrast, 1,2,4,5-tetrazine-based approaches to triazine synthesis require different substrates and may afford regioisomeric mixtures, adding chromatographic burden [3]. This application derives directly from the single-mode cycloaddition evidence in Section 3, Evidence Item 3 and the rate/yield data in Evidence Item 2.

Chemically Triggered Release Systems Exploiting Tunable 1,2,3,5-Tetrazine Thermal Lability

The 13.6-fold difference in thermal half-life between 4,6-diphenyl-1,2,3,5-tetrazine (t₁/₂ = 23.6 h at 80 °C) and 4,6-dialkyl analogs (t₁/₂ = 1.73 h at 80 °C) provides a quantifiable design parameter for controlled-release applications where the tetrazine scaffold itself serves as a thermally labile linker [2]. In a prodrug or materials context, the retro-[2+2+2] ring-opening of the 1,2,3,5-tetrazine core to release a nitrile fragment can be tuned across more than an order of magnitude in rate by selecting the C4/C6 substituents, enabling predictable, thermally gated payload release kinetics. This tunability is documented quantitatively in Section 3, Evidence Item 5, and is a differentiated feature relative to 1,2,4,5-tetrazines, which are kinetically more robust and less amenable to thermal triggering.

Computationally Guided Development of Novel Energetic Materials Based on the Thermodynamically Favored 1,2,3,5-Tetrazine Core

The 8 kcal mol⁻¹ thermodynamic stabilization of the 1,2,3,5-tetrazine ring over the 1,2,4,5-tetrazine isomer, predicted by ab initio methods [4], positions this scaffold as a candidate core for next-generation nitrogen-rich energetic materials where a favorable balance between stored chemical energy and ground-state stability is paramount. While 1,2,4,5-tetrazines have been extensively investigated as high-energy-density materials (HEDMs), the intrinsically different nitrogen adjacency pattern of 1,2,3,5-tetrazine—with three contiguous nitrogen atoms—may offer distinct decomposition pathways and energy release profiles. The now-available general synthetic route (Section 3, Evidence Item 6) enables, for the first time, systematic experimental evaluation of 1,2,3,5-tetrazine derivatives for energetic materials applications, moving beyond the purely computational predictions that have driven interest since 1991.

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